

Analytical methods for the quantification of Coumestrol dimethyl ether.

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Compound of Interest

Compound Name: Coumestrol dimethyl ether

CAS No.: 3172-99-4

Cat. No.: B190969

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Analytical Methods for the Quantification of Coumestrol Dimethyl Ether

Application Note & Protocol Guide

Abstract

This guide details the analytical quantification of **Coumestrol Dimethyl Ether** (3,9-dimethoxy-6H-benzofuro[3,2-c][1]benzopyran-6-one), a lipophilic derivative of the phytoestrogen coumestrol. While coumestrol is widely analyzed for its estrogenic potency, its methylated derivatives (often enzymatic products of O-methyltransferases in legumes like *Medicago truncatula* and *Pterocarpus santalinus*) require distinct analytical considerations due to their altered polarity and ionization behavior. This protocol prioritizes LC-MS/MS for high-sensitivity quantification in complex matrices and HPLC-FLD for routine quality control, addressing the specific physicochemical shift from the parent coumestan.

Part 1: Analyte Profile & Physicochemical Considerations

Before initiating quantification, the analyst must account for the structural modifications that distinguish the dimethyl ether from its parent, coumestrol.

Feature	Coumestrol (Parent)	Coumestrol Dimethyl Ether (Analyte)	Analytical Impact
Structure	3,9-Dihydroxy coumestan	3,9-Dimethoxy coumestan	Loss of acidic protons; increased lipophilicity.
MW	268.22 g/mol	296.27 g/mol	Mass shift of +28 Da.
LogP	~3.0	~3.8 (Estimated)	Elutes later on Reverse Phase (C18) columns.
Ionization	ESI Negative (Phenolate)	ESI Positive [M+H] ⁺	Critical: Switch MS polarity to Positive mode.
Solubility	DMSO, MeOH, Base	DMSO, MeOH, Ethyl Acetate	Insoluble in aqueous buffers; avoid basic pH diluents.

Biosynthetic Context

Coumestrol dimethyl ether is often generated via the action of Isoflavone O-Methyltransferases (IOMTs) on coumestrol. In metabolic profiling, it may co-elute with other lipophilic isoflavones (e.g., Formononetin) if gradients are not optimized.

Part 2: Sample Preparation Protocols

A. Plant Tissue Extraction (Legumes/Fodder)

Objective: Efficient release of the lipophilic ether from the cellulosic matrix. Mechanism: High-percentage organic solvent extraction with ultrasonic disruption.

- Harvest & Dry: Lyophilize fresh plant tissue (leaf/stem) to constant weight. Grind to a fine powder (<0.5 mm).
- Weighing: Weigh 100 mg of powder into a 15 mL centrifuge tube.
- Extraction Solvent: Add 5.0 mL of 80% Methanol : 20% Water (v/v) containing 0.1% Formic Acid.
 - Note: The acid prevents ionization of residual phenolic impurities, keeping them in the organic phase, while the high methanol content ensures solubility of the dimethyl ether.
- Disruption: Sonicate for 30 minutes at room temperature (<40°C to prevent degradation).
- Clarification: Centrifuge at 4,000 x g for 10 minutes.
- Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter (hydrophobic membrane preferred) into an amber HPLC vial.

B. Biological Fluid Extraction (Plasma/Serum)

Objective: Removal of proteins and phospholipids while recovering the non-polar analyte.

Mechanism: Liquid-Liquid Extraction (LLE).

- Aliquot: Transfer 200 µL of plasma to a glass tube.
- Internal Standard: Add 20 µL of Internal Standard (IS) solution (e.g., 7-Methoxycoumarin or Daidzein, 1 µg/mL in MeOH). Vortex 10s.
- Extraction: Add 1.0 mL Ethyl Acetate.
 - Why Ethyl Acetate? It is highly efficient for extracting methylated flavonoids/coumestans while leaving behind polar salts and many proteins.
- Agitation: Vortex vigorously for 2 minutes or shake for 10 minutes.
- Phase Separation: Centrifuge at 10,000 x g for 5 minutes.

- Concentration: Transfer the upper organic layer to a fresh tube. Evaporate to dryness under Nitrogen stream at 35°C.
- Reconstitution: Reconstitute residue in 100 µL 50% Acetonitrile (aq). Vortex and transfer to insert vial.

Part 3: Analytical Methodologies

Method 1: LC-MS/MS (Gold Standard for Quantification)

Platform: Triple Quadrupole (QqQ) Mass Spectrometer coupled to UHPLC. Sensitivity: Low ng/mL (ppb) range.

Chromatographic Conditions

- Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 µm) or equivalent.
- Column Temp: 40°C.
- Flow Rate: 0.4 mL/min.
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient:
 - 0-1 min: 30% B (Isocratic hold)
 - 1-6 min: 30% -> 95% B (Linear ramp)
 - 6-8 min: 95% B (Wash)
 - 8-8.1 min: 95% -> 30% B
 - 8.1-10 min: 30% B (Re-equilibration)

Mass Spectrometry Parameters (ESI+)

Unlike coumestrol (analyzed in ESI-), the dimethyl ether lacks acidic protons and must be analyzed in Positive Mode.

- Source: Electrospray Ionization (ESI).[1]
- Polarity: Positive (+).
- Capillary Voltage: 3.5 kV.
- Desolvation Temp: 350°C.

MRM Transitions:

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Type
Coumestrol Dimethyl Ether	297.1 [M+H] ⁺	282.1	25	Quantifier (Loss of -CH ₃)
		254.1	35	Qualifier (Loss of -CH ₃ and -CO)

| IS (7-Methoxycoumarin) | 177.1 [M+H]⁺ | 134.1 | 20 | Quantifier |

Note: The loss of a methyl radical (M-15) is the dominant fragmentation pathway for methoxylated flavonoids/coumarins.

Method 2: HPLC-FLD (Routine QC & Screening)

Platform: HPLC with Fluorescence Detector. Application: High-concentration samples (plant extracts, feed analysis).

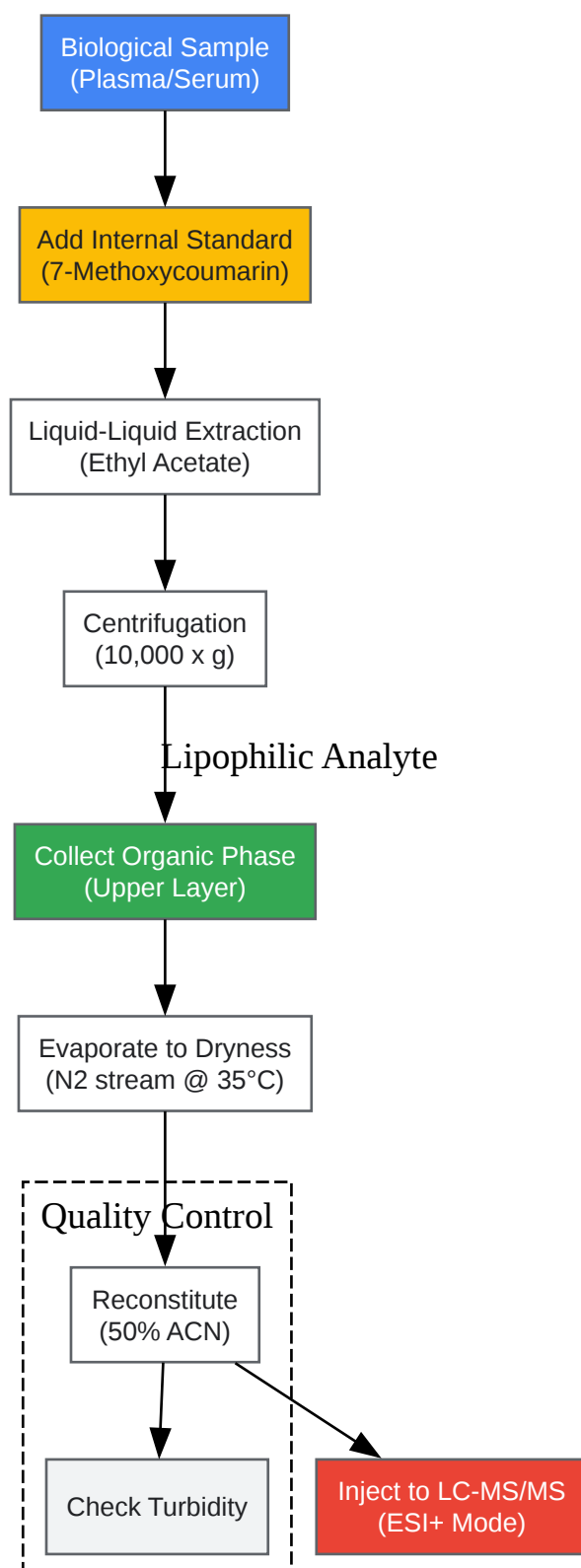
Coumestans are naturally fluorescent. Methylation may shift the excitation/emission maxima slightly blue (hypsochromic) or red depending on solvent interaction, but generally, they remain detectable.

- Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 5 μm).

- Mobile Phase: Isocratic Acetonitrile : Water (60:40 v/v) containing 0.1% Acetic Acid.
 - Why Isocratic? For routine QC of a specific analyte, isocratic elution improves retention time reproducibility.
- Flow Rate: 1.0 mL/min.[2]
- Detection:
 - Excitation: 345 nm
 - Emission: 410 nm
 - Note: Perform a stop-flow spectral scan if sensitivity is low; maxima are solvent-dependent.
- Retention Time: Expect elution around 6–8 minutes (significantly later than Coumestrol).

Part 4: Visualization of Workflows

Workflow Diagram: Biological Sample Processing



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Caption: Step-by-step Liquid-Liquid Extraction (LLE) workflow for isolating **Coumestrol Dimethyl Ether** from plasma.

Chemical Logic: MS Fragmentation Pathway



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Caption: Proposed collision-induced dissociation (CID) pathway for MRM transition selection.

Part 5: Validation & Troubleshooting

Validation Parameters (ICH M10 Guidelines)

- Linearity: Establish a 6-point calibration curve from 1 ng/mL to 1000 ng/mL. Weighing weighting () is recommended for large dynamic ranges.
- Recovery: Compare analyte peak area in pre-extraction spiked matrix vs. post-extraction spiked matrix. Target: 80–110%.
- Matrix Effect: Calculate:
 - . If >20% suppression is observed, switch to APCI source or improve cleanup (e.g., SPE using HLB cartridges).

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Low Sensitivity	Incorrect Ionization Mode	Ensure Source is Positive (ESI+). Phenolic ethers do not ionize well in Negative mode.
Peak Tailing	Secondary Interactions	Increase buffer strength (add 5mM Ammonium Formate) or use an end-capped column.
Retention Shift	Temperature Fluctuation	Use a column oven (40°C). Lipophilic retention is highly temperature-sensitive.
Signal Carryover	Lipophilic Adsorption	Use a needle wash of Isopropanol:Acetonitrile:Acetone (1:1:1).

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